molecular formula C10H18NO4PS B12699769 Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester CAS No. 82679-90-1

Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester

Katalognummer: B12699769
CAS-Nummer: 82679-90-1
Molekulargewicht: 279.30 g/mol
InChI-Schlüssel: ITLIBSSYOJRUCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester is an organophosphorus compound. It is known for its applications in various fields, including agriculture, medicine, and chemical research. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-(di-2-propenylamino)-2-oxoethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphorothioate ester.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphorothioate esters.

    Substitution: Various substituted phosphorothioate derivatives.

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester: .

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

82679-90-1

Molekularformel

C10H18NO4PS

Molekulargewicht

279.30 g/mol

IUPAC-Name

2-dimethoxyphosphorylsulfanyl-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C10H18NO4PS/c1-5-7-11(8-6-2)10(12)9-17-16(13,14-3)15-4/h5-6H,1-2,7-9H2,3-4H3

InChI-Schlüssel

ITLIBSSYOJRUCV-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(OC)SCC(=O)N(CC=C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.